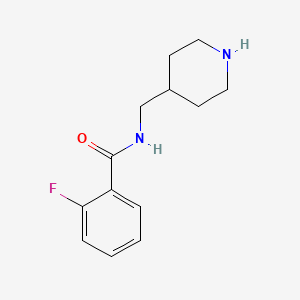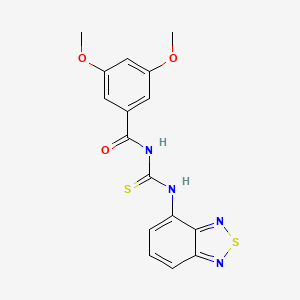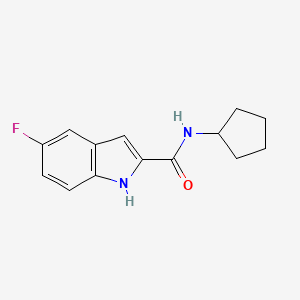![molecular formula C14H16FN3O B15154373 4-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B15154373.png)
4-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorophenyl group and the oxadiazole ring in its structure contributes to its unique chemical properties and biological activities.
Métodos De Preparación
The synthesis of 4-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-fluorobenzonitrile with hydroxylamine to form the corresponding amidoxime. This intermediate is then cyclized with a suitable reagent, such as acetic anhydride, to form the 1,2,4-oxadiazole ring. The resulting oxadiazole derivative is then subjected to a nucleophilic substitution reaction with piperidine to yield the final product .
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of catalysts, solvents, and temperature control to ensure efficient and scalable synthesis.
Análisis De Reacciones Químicas
4-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules. It can be used in the development of new materials with specific properties.
Biology: The biological activity of oxadiazole derivatives, including antimicrobial, antifungal, and anticancer properties, has been widely reported.
Medicine: Due to its potential biological activities, the compound can be investigated for its use in drug development, particularly in the design of new pharmaceuticals targeting specific diseases.
Mecanismo De Acción
The mechanism of action of 4-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine involves its interaction with specific molecular targets within biological systems. The oxadiazole ring and the fluorophenyl group contribute to its binding affinity and specificity towards these targets. For example, the compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that the compound can bind to the active sites of enzymes, affecting their activity and leading to various biological outcomes .
Comparación Con Compuestos Similares
4-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine can be compared with other similar compounds, such as:
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities. the presence of different substituents can lead to variations in their properties and applications.
Fluorophenyl derivatives: Compounds containing the fluorophenyl group are known for their enhanced stability and biological activity.
Propiedades
Fórmula molecular |
C14H16FN3O |
|---|---|
Peso molecular |
261.29 g/mol |
Nombre IUPAC |
3-(2-fluorophenyl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H16FN3O/c15-12-4-2-1-3-11(12)14-17-13(19-18-14)9-10-5-7-16-8-6-10/h1-4,10,16H,5-9H2 |
Clave InChI |
AAGXIPDNZIXQPC-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1CC2=NC(=NO2)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-chloro-4-methylphenyl)-6-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15154295.png)



![2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide](/img/structure/B15154311.png)

![Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-({[4-(propan-2-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B15154316.png)
![N-{1-[5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B15154326.png)
![3-[bis(1H-indol-3-yl)methyl]-4-chlorophenol](/img/structure/B15154333.png)
![N-cyclohexyl-5-{[(4-methylphenyl)carbamoyl]amino}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B15154341.png)
![2-(1,8-Dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoic acid (non-preferred name)](/img/structure/B15154344.png)
![N-{4-[(2Z)-2-(3,5-diimino-1-methylpyrazolidin-4-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B15154354.png)
![Ethyl 3-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15154362.png)
![3-chloro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B15154366.png)
